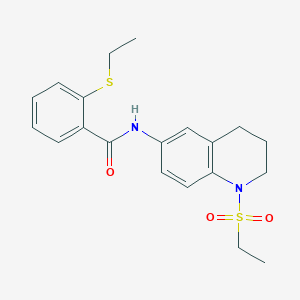

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFTVFFURFWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethylthio Group: The ethylthio group is typically introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and ethylthio groups could play roles in binding to the active sites of proteins or altering the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

NOS Inhibition

The compound in (N-(1-(2-(methylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide) exhibits >100-fold selectivity for nNOS over eNOS, with an IC₅₀ of 12 nM for nNOS. In contrast, the target compound’s ethylsulfonyl group may reduce interaction with the NOS heme cofactor, as sulfonates are less likely to coordinate metal ions compared to amine-containing side chains .

Physicochemical Data

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core linked to an ethylsulfonyl group and an ethylthio-substituted benzamide. Its molecular formula is with a molecular weight of approximately 426.6 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. This inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially making it useful in treating infections.

- Anti-inflammatory Effects : There are indications that it may also exhibit anti-inflammatory activity, which could be beneficial in various inflammatory diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Inhibition of Lysyl Oxidase :

- In vitro assays demonstrated that the compound effectively inhibits lysyl oxidase activity with an IC50 value indicating significant potency. This suggests its potential role in modulating extracellular matrix remodeling.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

-

Anti-inflammatory Assays :

- Inflammatory responses were assessed using cell lines treated with pro-inflammatory cytokines. The compound reduced the production of inflammatory markers significantly compared to controls.

Comparative Analysis

To better understand its biological activity, this compound can be compared with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide | Methylsulfonyl group | Variation in sulfonic group affects reactivity |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(phenyl)benzamide | Phenyl group | Changes in aromatic character influence biological activity |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide | Ethylthio group | Differing sulfur functional groups alter chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.